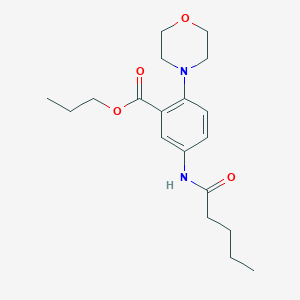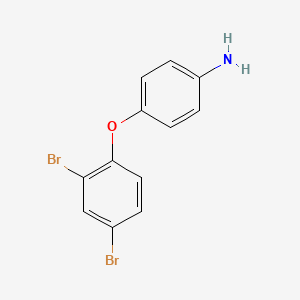
2-chloro-5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethyl-3-methyl-5-oxo-2H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
化学反応の分析
Types of Reactions
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, in an organic solvent like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
2-chloro-5-(4-methyl-3-ethyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride: Similar structure but with different substituents on the pyrazole ring.
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
特性
分子式 |
C13H12Cl2N2O2 |
|---|---|
分子量 |
299.15 g/mol |
IUPAC名 |
2-chloro-5-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-9-7(2)16-17(13(9)19)8-4-5-11(14)10(6-8)12(15)18/h4-6,16H,3H2,1-2H3 |
InChIキー |
UXZHWPSSLSFJDU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)


![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
